2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-2-27(13-17-6-4-3-5-7-17)22(29)15-34-25-26-19-10-11-33-23(19)24(30)28(25)14-18-8-9-20-21(12-18)32-16-31-20/h3-12H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFDOBIFTJWZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide is a synthetic derivative that has gained attention for its potential biological activities, particularly in the context of anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound's structure includes a benzo[d][1,3]dioxole moiety, a thieno[3,2-d]pyrimidine backbone, and a thioether linkage. The molecular formula is , with a molecular weight of approximately 436.50 g/mol. Its unique structure suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Thioether Formation : The thioether linkage is introduced via nucleophilic substitution reactions.
- Final Acetylation : The benzyl and ethylacetamide groups are added to complete the structure.
Anticancer Activity
Recent studies have demonstrated that compounds related to this structure exhibit significant anticancer activity. For instance:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Results indicated that many derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency .
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The anticancer mechanisms were explored through various assays:
- Cell Cycle Analysis : The compound induced G1 phase arrest in cancer cells.
- Apoptosis Assessment : Annexin V-FITC staining revealed increased apoptosis in treated cells.
- Mitochondrial Pathway Evaluation : The expression levels of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-2 were altered significantly, indicating mitochondrial involvement in apoptosis .
Case Studies
A notable case study involved the evaluation of similar thieno[3,2-d]pyrimidine derivatives where researchers found that modifications to the side chains significantly influenced biological activity. For example:
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has indicated that compounds similar to 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide exhibit various biological activities:
Antimicrobial Properties
Several studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as antimicrobial agents. For instance:
- Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties:
- It has been found to induce apoptosis in certain cancer cell lines by activating specific pathways involved in cell death.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties:
- Research indicates that related compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzo[d][1,3]dioxole moiety significantly enhanced activity (IC50 values in the low micromolar range) .
- In Vitro Anticancer Activity : A recent investigation into the cytotoxic effects of thieno[3,2-d]pyrimidines demonstrated significant growth inhibition in breast cancer cell lines (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Vergleich Mit ähnlichen Verbindungen
Key Structural Features and Modifications
The following table summarizes critical structural differences between the target compound and its closest analogs:
Structural and Functional Implications
Core Heterocycle Variations: The target compound’s thieno[3,2-d]pyrimidine core differs from the thieno[2,3-d]pyrimidine in the analog from .
Acetamide Side Chain :
- The N-benzyl-N-ethyl substituent in the target compound increases steric bulk and lipophilicity compared to N-(3-methoxyphenyl) () or N-(p-tolyl) (). This may improve metabolic stability by shielding the amide bond from enzymatic hydrolysis .
Thioether Linkage :
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility: The benzo dioxole group in the target compound increases logP (estimated ~3.5) compared to analogs with benzyl (logP ~2.8) or p-tolyl (logP ~3.0) groups, suggesting higher membrane permeability but lower aqueous solubility .
Metabolic Stability :
- Bulky substituents (e.g., benzo dioxole, N-benzyl-N-ethyl) may reduce cytochrome P450-mediated oxidation, extending half-life compared to less hindered analogs .
Biological Activity: While specific data for the target compound are unavailable, analogs with thienopyrimidine cores and similar substituents (e.g., ’s benzo dioxole derivatives) have demonstrated antimicrobial and anticancer activities in vitro . The N-(3-methoxyphenyl) analog () may exhibit different target selectivity due to its electron-donating methoxy group, which could engage in hydrogen bonding with serine/threonine kinases .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
